2-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-pyrazine
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Overview
Description
2-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-pyrazine is a heterocyclic compound that features a unique combination of furan, oxadiazole, and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-pyrazine typically involves the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by further reactions to introduce the pyrazine ring. The reaction conditions often include the use of ethanol as a solvent and refluxing for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
2-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxadiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and pyrazine rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the furan or pyrazine rings .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a pharmacophore in drug design due to its unique structure.
Industry: Possible applications in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 2-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-pyrazine involves its interaction with various molecular targets. For instance, it can inhibit certain enzymes or bind to specific receptors, leading to biological effects such as antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
5-Furan-2-yl-[1,3,4]oxadiazole-2-thiol: Shares the oxadiazole and furan rings but lacks the pyrazine ring.
5-Furan-2-yl-4H-[1,2,4]-triazole-3-thiol: Contains a triazole ring instead of the pyrazine ring
Uniqueness
2-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-pyrazine is unique due to the combination of its three heterocyclic rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H6N4O2S |
---|---|
Molecular Weight |
246.25 g/mol |
IUPAC Name |
2-(furan-2-yl)-5-pyrazin-2-ylsulfanyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C10H6N4O2S/c1-2-7(15-5-1)9-13-14-10(16-9)17-8-6-11-3-4-12-8/h1-6H |
InChI Key |
QEJMFUNQZXAFGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)SC3=NC=CN=C3 |
Origin of Product |
United States |
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